![molecular formula C7H3ClN2O2S B578431 4-Chlor-Thieno[3,2-D]pyrimidin-7-carbonsäure CAS No. 1269667-57-3](/img/structure/B578431.png)
4-Chlor-Thieno[3,2-D]pyrimidin-7-carbonsäure
Übersicht
Beschreibung
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrimidine ring system with a chlorine atom at the 4-position and a carboxylic acid group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in studying biological pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Result of Action
The molecular and cellular effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a drug .
Biochemische Analyse
Biochemical Properties
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity. These interactions can lead to changes in phosphorylation states of proteins, thereby affecting various signaling pathways. Additionally, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can bind to certain receptors, modulating their activity and downstream effects .
Cellular Effects
The effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, in cancer cells, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can inhibit cell proliferation by modulating key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events . Furthermore, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can lead to sustained effects on cellular function, including prolonged inhibition of enzyme activity or persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, at higher doses, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid may exhibit toxic effects, including hepatotoxicity or nephrotoxicity . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing adverse effects in animal studies .
Metabolic Pathways
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites .
Transport and Distribution
The transport and distribution of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters or solute carriers . Once inside the cell, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Vorbereitungsmethoden
The synthesis of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired heterocyclic structure .
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-quality 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid .
Analyse Chemischer Reaktionen
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also features a fused ring system and a chlorine atom, but differs in its specific ring structure and functional groups.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno-pyrimidine core but may have different substituents and functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARXUPVWGNDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


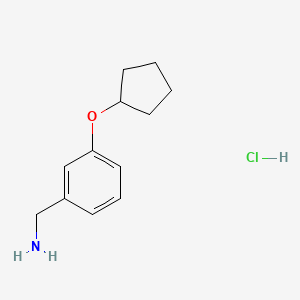
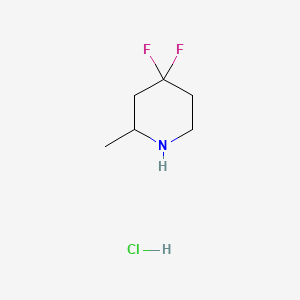
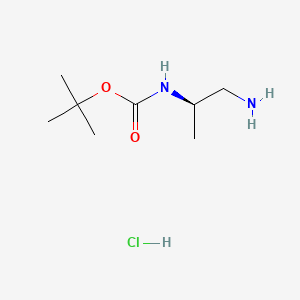


![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)
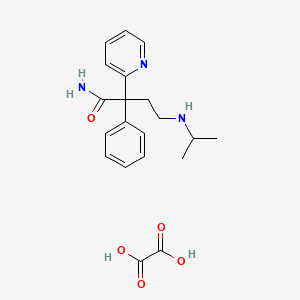
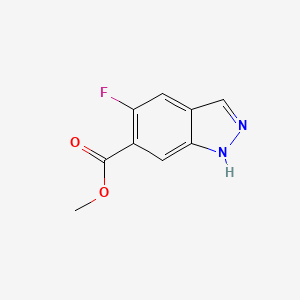
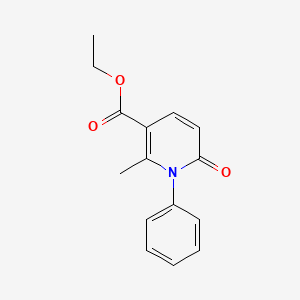

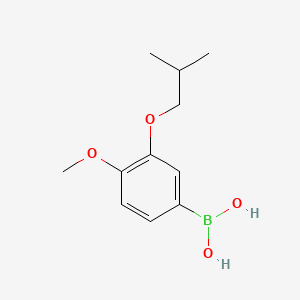

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
